molecular formula C27H27N5O3 B4060883 4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide

4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide

Cat. No.: B4060883
M. Wt: 469.5 g/mol
InChI Key: ZDJMQLYDMSYAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide is a complex organic compound with a molecular formula of C28H29N5O3. This compound is notable for its intricate structure, which includes multiple functional groups such as diethylamino, oxoethoxy, and phthalazinyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)salicylaldehyde with diaminomaleonitrile to form a Schiff-base ligand . This intermediate is then reacted with phthalazinone derivatives under controlled conditions to yield the final product. The reaction conditions often require specific solvents such as NMP, DMF, or DMSO, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve temperatures ranging from 0°C to 100°C and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in specialized applications such as catalysis and biological imaging.

Properties

IUPAC Name

4-[[4-[4-[2-(diethylamino)-2-oxoethoxy]phenyl]phthalazin-1-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c1-3-32(4-2)24(33)17-35-21-15-11-18(12-16-21)25-22-7-5-6-8-23(22)27(31-30-25)29-20-13-9-19(10-14-20)26(28)34/h5-16H,3-4,17H2,1-2H3,(H2,28,34)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJMQLYDMSYAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
4-[(4-{4-[2-(Diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.